molecular formula C11H13NO4 B1421243 Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate CAS No. 1171919-91-7

Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate

Cat. No. B1421243
M. Wt: 223.22 g/mol
InChI Key: OTNZBEPTBKZVIJ-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate” is a chemical compound with the empirical formula C11H13NO4 . It has a molecular weight of 223.23 g/mol . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .


Molecular Structure Analysis

The SMILES string representation of this compound is COC(=O)\\C=C\\c1cnc(OC)c(OC)c1 . This representation provides a way to describe the structure of the compound in a standard textual format.

Scientific Research Applications

Polymer and Material Science

Acrylates, including compounds structurally related to Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate, are widely used in the synthesis of polymers with diverse applications. For instance, the development of acrylic bone cements highlights the importance of acrylate-based polymers in medical applications, particularly in orthopedics (Nussbaum et al., 2004). Acrylic polymers are also used in dentistry, where enhancements with fibers, fillers, and nanofillers improve the properties of denture base materials (Gad et al., 2017).

Toxicology and Safety

Understanding the toxicological aspects of acrylates is crucial for their safe use in consumer products. Studies have investigated the genotoxic, mutagenic, and carcinogenic potentials of lower acrylates, indicating a general lack of bioactivity in cancer-related pathways, suggesting that with appropriate handling and use, acrylates like Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate may not pose a significant human cancer hazard (Suh et al., 2018).

Advances in Self-crosslinking and Membrane Technology

Research on self-crosslinking of acrylic emulsions demonstrates advancements in water-based coatings, highlighting the versatility and adaptability of acrylate monomers in developing sophisticated materials with enhanced properties (Parvate & Mahanwar, 2018). Furthermore, the application of crosslinked poly(vinyl alcohol) membranes for water treatment underscores the potential of acrylate derivatives in environmental technologies (Bolto et al., 2009).

Safety And Hazards

This compound is classified as a combustible solid . The flash point is not applicable . Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

methyl (E)-3-(5,6-dimethoxypyridin-3-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-14-9-6-8(4-5-10(13)15-2)7-12-11(9)16-3/h4-7H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNZBEPTBKZVIJ-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)C=CC(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(N=CC(=C1)/C=C/C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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